molecular formula C28H39Cl2NO3 B1360354 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide CAS No. 93951-12-3

2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide

Cat. No.: B1360354
CAS No.: 93951-12-3
M. Wt: 508.5 g/mol
InChI Key: LFDFDMAPABBGSE-UHFFFAOYSA-N
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Description

2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with tert-pentyl groups and a butyramide moiety linked to a dichloro-ethyl-hydroxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the alkylation of 2,4-dihydroxyphenol with tert-pentyl bromide in the presence of a base such as potassium carbonate to form 2,4-bis(tert-pentyl)phenol.

    Coupling with Butyramide: The phenoxy intermediate is then reacted with butyryl chloride in the presence of a base like triethylamine to form the butyramide derivative.

    Introduction of the Dichloro-ethyl-hydroxyphenyl Group: The final step involves the coupling of the butyramide derivative with 3,5-dichloro-4-ethyl-2-hydroxyphenylamine under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The phenolic and amide groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amide or phenolic positions using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the dichloro-ethyl-hydroxyphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism by which 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Di-tert-butylphenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide
  • 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-methyl-2-hydroxyphenyl)butyramide

Uniqueness

2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of tert-pentyl groups and the dichloro-ethyl-hydroxyphenyl moiety can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39Cl2NO3/c1-9-18-20(29)16-21(25(32)24(18)30)31-26(33)22(10-2)34-23-14-13-17(27(5,6)11-3)15-19(23)28(7,8)12-4/h13-16,22,32H,9-12H2,1-8H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFDMAPABBGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)NC(=O)C(CC)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869160
Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
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Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-12-3
Record name 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
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Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
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Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
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Record name 2-[2,4-bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide
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Synthesis routes and methods I

Procedure details

A heel was created via batch mode by first adding of 16 g (0.16 moles) of potassium bicarbonate, and 55 g of deionized water, and stirring until all of the solid had dissolved. Then 24 g of isopropanol, 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline (the amine), 120 g of heptane, and 20 g of toluene were then added. The contents of the reactor system were heated to approximately 60° C. while agitating at 400 rpm. To this 2-phase mixture 57.5 g (0.169 moles) of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (the acid chloride) were added over approximately 45 minutes. The analysis of the upper phase of the mixture was 91.8% on a solvent-free basis. The reaction temperature was raised to reflux. (68° C.-75° C.), and the continuous feeds were started at the following rates to provide six hours of residence time: 0.67 g/min of water; 0.51 g/min (1.36 mmoles/min) of a 55.5% (wt.) solution of the amine in isopropanol; and 1.82 g/min (1.48 mmoles/min)of a solution of the acid chloride solution 27.5% (wt.) in a mixture of 6 parts of heptane and 1 part of toluene. The water phase became highly acidic since the pH was not controlled in this run.
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Synthesis routes and methods II

Procedure details

To a 4-neck flask with a gas inlet, condenser, thermometer, and addition funnel, 50 mL of deionized water and 31 g of sodium acetate was added and stirring was continued until the solid dissolved. At this point, 57 g of heptane, 20 g of toluene, and 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline was added and the 2-phase mixture was warmed to 60° C. A solution of 53.2 g of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (0.157 moles, 8% excess) in 53 g of heptane was then added at 60° C.-65° C. The reaction was held for 2 hr at 60° C. -65° C., upon which time the area percent product by HPLC was 92% on a solvent-free basis. The two-phase mixture was heated to 75° C.-80° C. and held for 15 minutes. The agitator was stopped and the lower layer was decanted. The product solution was washed twice with 42 g of deionized water, cooled to 70° C. and seeded. The product slurry was cooled to 0° C.-5° C., and the product was collected by filtration, washed with cold heptane, and dried to give 66.9 g (90% yield), with an assay of 99.5% (wt.).
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50 mL
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53 g
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Synthesis routes and methods III

Procedure details

A heel was created via batch mode in Reactor 1 by first adding of 16 g (0.16 moles) of potassium bicarbonate, and 55 g of deionized water, and stirring until all of the solid had dissolved. Then, 24 g of isopropanol, 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline (the amine), 120 g of heptane, and 20 g of toluene were added. The contents of the reactor system were heated to approximately 60° C. while agitating at 400 rpm. To this 2-phase mixture, 57.5 g (0.169 moles) of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (the acid chloride) were added over approximately 45 minutes. The analysis of the upper phase of the mixture was 94% product on a solvent free-basis. The continuous feeds were started at the following rates to provide six hours of residence time: 0.51 g/min 1.36 mmoles/min) of a 55 wt % solution of amine in isopropanol; 1.82 g/min (1.48 mmoles/min) of a solution of the acid chloride solution (27.5 wt % in a mixture of 6 parts of heptane and 1 part of toluene. A 22.5 wt % solution of potassium bicarbonate in water was added to maintain the pH between about 2 and 4. The flowrate of the potassium bicarbonate solution ranged from 0.64-0.68 g/min (1.37-1.46 mmoles/minute).
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55 g
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